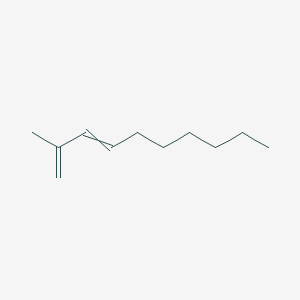
2-Methyldeca-1,3-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyldeca-1,3-diene is an organic compound characterized by the presence of two double bonds separated by a single bond, making it a conjugated diene. This structure imparts unique reactivity and stability to the molecule, which is of significant interest in organic chemistry and various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyldeca-1,3-diene can be achieved through several methods. One common approach involves the coupling of silylated alkynes followed by halogenation. This method is known for its stereoselectivity and high yields . Another method includes the use of Wittig olefination, enyne metathesis, Claisen rearrangements, and alkyne isomerization
Industrial Production Methods
Industrial production of this compound often relies on large-scale catalytic processes. These processes may involve the use of transition metal catalysts to facilitate the coupling reactions and ensure high efficiency and selectivity. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product.
化学反応の分析
Types of Reactions
2-Methyldeca-1,3-diene undergoes several types of chemical reactions, including:
Electrophilic Addition: This compound can participate in 1,2- and 1,4-addition reactions with electrophiles such as hydrogen halides (e.g., HBr). .
Oxidation and Reduction: The double bonds in this compound can be oxidized to form epoxides or reduced to form alkanes.
Polymerization: This compound can undergo polymerization reactions to form various polymers, which are useful in the production of synthetic rubbers and other materials.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrogen halides (e.g., HBr), oxidizing agents (e.g., peroxides), and reducing agents (e.g., hydrogen gas with a metal catalyst). The reaction conditions, such as temperature and solvent, play a crucial role in determining the reaction pathway and product distribution.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and conditions used. For example, electrophilic addition with HBr can yield 1-bromo-2-methyldecane or 4-bromo-2-methyldecane, depending on whether the reaction follows a 1,2- or 1,4-addition pathway .
科学的研究の応用
作用機序
The mechanism of action of 2-Methyldeca-1,3-diene in chemical reactions involves the interaction of its conjugated double bonds with various reagents. For example, in electrophilic addition reactions, the compound forms a resonance-stabilized carbocation intermediate, which can then undergo further reactions to yield the final product . The stability of the intermediate and the reaction pathway are influenced by the reaction conditions and the nature of the reagents used.
類似化合物との比較
Similar Compounds
Penta-1,3-diene: Another conjugated diene with two double bonds separated by a single bond.
2,5-Heptadiene: A non-conjugated diene with double bonds separated by more than one single bond.
Uniqueness
2-Methyldeca-1,3-diene is unique due to its specific structure and the presence of a methyl group, which can influence its reactivity and stability compared to other dienes. The methyl group can provide steric hindrance and electronic effects that alter the compound’s behavior in chemical reactions.
特性
CAS番号 |
66717-29-1 |
|---|---|
分子式 |
C11H20 |
分子量 |
152.28 g/mol |
IUPAC名 |
2-methyldeca-1,3-diene |
InChI |
InChI=1S/C11H20/c1-4-5-6-7-8-9-10-11(2)3/h9-10H,2,4-8H2,1,3H3 |
InChIキー |
JFUXJKDNCAORTC-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC=CC(=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



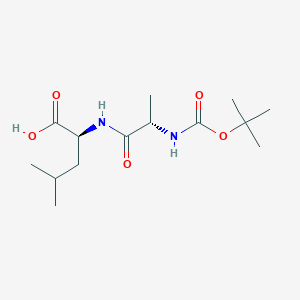


![5-[3-(4-Hydroxy-2-methoxyphenyl)propyl]-2-methoxyphenol](/img/structure/B14463094.png)

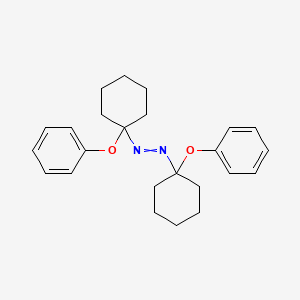

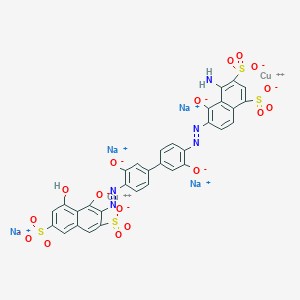
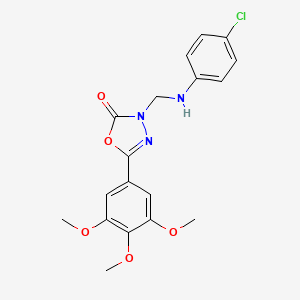
![1-Phenyl-2-[(2-phenylethyl)sulfanyl]ethan-1-one](/img/structure/B14463135.png)

![Hexadecanamide, N-[3-[(2-hydroxyethyl)methyloxidoamino]propyl]-](/img/structure/B14463143.png)

